molecular formula C9H16N2 B13184145 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B13184145
M. Wt: 152.24 g/mol
InChI Key: OWDARNZFBFYZCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane typically involves multi-step procedures. One common method includes the cyclization of di-electrophiles and di-nucleophiles through double substitution reactions . Another approach involves successive [2+2] cycloadditions between dichloroketene and olefins, although this method often results in low to moderate yields .

Industrial Production Methods: Industrial production of this compound is less documented, but it likely involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, may also be employed .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane stands out due to its cyclobutyl ring, which imparts additional rigidity and unique chemical properties. This makes it particularly valuable for developing drugs with specific target interactions and improved pharmacokinetic profiles .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-cyclobutyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C9H16N2/c1-2-8(3-1)11-6-9(7-11)4-10-5-9/h8,10H,1-7H2

InChI Key

OWDARNZFBFYZCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CC3(C2)CNC3

Origin of Product

United States

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